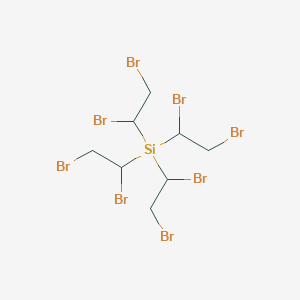

Silane, tetrakis(1,2-dibromoethyl)-

Description

Silane, tetrakis(1,2-dibromoethyl)-, is an organosilicon compound with a central silicon atom bonded to four 1,2-dibromoethyl groups. Its molecular structure imparts high bromine content (~72% by weight), making it a candidate for flame-retardant applications. However, like many brominated organics, it may raise concerns regarding environmental persistence and bioaccumulation due to the stability of C-Br bonds .

Properties

CAS No. |

168985-31-7 |

|---|---|

Molecular Formula |

C8H12Br8Si |

Molecular Weight |

775.5 g/mol |

IUPAC Name |

tetrakis(1,2-dibromoethyl)silane |

InChI |

InChI=1S/C8H12Br8Si/c9-1-5(13)17(6(14)2-10,7(15)3-11)8(16)4-12/h5-8H,1-4H2 |

InChI Key |

ZGWZRBXQPPDIHQ-UHFFFAOYSA-N |

Canonical SMILES |

C(C([Si](C(CBr)Br)(C(CBr)Br)C(CBr)Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, tetrakis(1,2-dibromoethyl)- can be synthesized through the reaction of silicon tetrachloride with 1,2-dibromoethane in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

SiCl4+4C2H4Br2→Si(C2H4Br2)4+4HCl

Industrial Production Methods

In an industrial setting, the production of silane, tetrakis(1,2-dibromoethyl)- involves large-scale reactors where silicon tetrachloride and 1,2-dibromoethane are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Silane, tetrakis(1,2-dibromoethyl)- undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide or amine groups.

Oxidation: The compound can be oxidized to form silicon dioxide and other by-products.

Reduction: Reduction reactions can lead to the formation of silicon hydrides.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and ammonia (NH3). The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include silane derivatives with different functional groups.

Oxidation: Major products include silicon dioxide (SiO2) and brominated by-products.

Reduction: Products include silicon hydrides and brominated hydrocarbons.

Scientific Research Applications

Silane, tetrakis(1,2-dibromoethyl)- has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.

Biology: Investigated for its potential use in biomaterials and drug delivery systems.

Medicine: Explored for its antimicrobial properties and potential use in medical coatings.

Industry: Utilized in the production of advanced materials, including polymers and ceramics.

Mechanism of Action

The mechanism of action of silane, tetrakis(1,2-dibromoethyl)- involves its ability to undergo various chemical transformations. The bromine atoms can participate in nucleophilic substitution reactions, allowing the compound to interact with different molecular targets. The silicon atom can form strong bonds with oxygen, leading to the formation of stable silicon-oxygen networks.

Comparison with Similar Compounds

Key Differences :

- Substituent Reactivity: Dimethylamino groups in tetrakis(dimethylamino)silane enable coordination with metal surfaces, unlike brominated substituents, which primarily act as flame-retardant moieties.

- Thermal Stability : Long alkoxy chains in tetrakis(2-hexyldecyloxy)silane enhance thermal stability (~300°C), whereas brominated analogs may decompose at lower temperatures, releasing bromine radicals .

Brominated Analogs: Environmental and Functional Comparisons

Brominated compounds with similar substitution patterns include:

Key Findings :

- Environmental Impact : Brominated cyclohexanes (e.g., DBDBECH) exhibit moderate soil mobility and persistence, raising concerns about groundwater contamination . Similar risks may apply to the target silane.

- Flame Retardancy : Tetrabromoethane releases bromine radicals at ~200°C, inhibiting combustion. The silicon core in the target compound may delay bromine release, altering its efficacy .

Key Contrasts :

- Electronic Properties : Ethynylphenyl groups in TEPE enable luminescence, whereas brominated silanes lack such optoelectronic utility .

- Synthetic Utility : Biphenylamine-substituted ethenes serve as ligands in catalysis, a role less feasible for brominated silanes due to their oxidative sensitivity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.